molecular formula C12H17N B2895652 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 651735-21-6

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2895652
CAS RN: 651735-21-6
M. Wt: 175.275
InChI Key: WHMVYUBNTUXFMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2,6-dimethyl aniline with cyclohexanone followed by reduction and bromination.


Molecular Structure Analysis

The molecular formula of this compound is C12H17N . It has an average mass of 175.270 Da and a monoisotopic mass of 175.136093 Da .


Chemical Reactions Analysis

This compound is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 253.4±30.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol . The flash point is 105.4±20.0 °C . The index of refraction is 1.506 .

Scientific Research Applications

Structural Importance in Pharmaceuticals

1,2,3,4-Tetrahydroquinoline is a structural component widely recognized for its significance in natural products, commercial applications, and particularly in pharmaceuticals. Its presence is notable in various alkaloids and is essential for the synthesis of certain pharmaceuticals and agrochemicals, such as bioactive alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).

Use in Synthesizing Complex Compounds

Tetrahydroquinoline derivatives, including 1,2,3,4-tetrahydroquinoline, serve as starting materials for synthesizing complex organic structures. The derivatives provide a basis for the one-pot synthesis of diverse compounds with significant pharmaceutical potential, enabling the creation of complex structures with acid-sensitive protective groups (Liermann & Opatz, 2008).

Agricultural Applications

Compounds of the tetrahydroquinoline series, including variants of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, have been identified as effective growth stimulants for agriculture. Research has demonstrated their ability to significantly enhance the growth processes and yield of certain crops, such as common eggplant, indicating their potential as an agricultural growth stimulant (Vostrikova et al., 2021).

Catalysis and Synthetic Chemistry

The tetrahydroquinoline framework is also instrumental in catalysis and synthetic chemistry. It enables selective synthesis and catalytic reactions, forming the backbone for various synthetic protocols and leading to the creation of a multitude of derivatives with potential applications in different fields, including medicinal chemistry (Lu & Shi, 2007).

Safety and Hazards

The safety information for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline includes the following hazard statements: H302, H412 . The precautionary statements include P264, P270, P273, P301+P312, P330, P501 .

properties

IUPAC Name

2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-6,9-10,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMVYUBNTUXFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C(C=CC=C12)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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